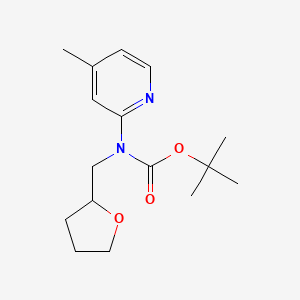![molecular formula C14H16N4O5 B2561157 Methyl 3-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate CAS No. 899997-62-7](/img/structure/B2561157.png)
Methyl 3-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate is a useful research compound. Its molecular formula is C14H16N4O5 and its molecular weight is 320.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Methyl 3-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate is a complex molecule with potential applications in various fields of scientific research. Its synthesis and characterization involve multistep chemical reactions, leading to the formation of novel compounds with unique properties. For instance, a study by Bacchi et al. (2005) discussed the synthesis of heterocyclic derivatives by palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, resulting in compounds like tetrahydrofuran, dioxolane, and oxazoline derivatives. This process demonstrates the molecule's role in creating new chemical entities with potential biological and pharmacological applications (Bacchi et al., 2005).
Biological Activity
The compound and its derivatives have been explored for their biological activities, particularly in the field of antiproliferative and antimicrobial effects. For example, Božić et al. (2017) synthesized a series of novel 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids and their methyl esters, characterized by their antiproliferative activity against human cancer cell lines and antimicrobial activity against a range of microorganisms. This suggests the molecule's potential as a precursor in developing new therapeutic agents with significant biological effects (Božić et al., 2017).
Material Science and Nanotechnology
In material science and nanotechnology, the molecule's derivatives have been utilized in the synthesis of novel compounds with specific applications. For instance, Budama-Kilinc et al. (2020) developed a novel nanosize drug candidate for cancer therapy using a synthesized compound from methyl 3-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-3-oxopropanoate. The study highlights the compound's utility in designing new nanodrug formulations with potential cancer therapeutic applications (Budama-Kilinc et al., 2020).
Propiedades
IUPAC Name |
methyl 3-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5/c1-7-8(2)23-13-15-11-10(18(7)13)12(20)17(14(21)16(11)3)6-5-9(19)22-4/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJWCYLCKAWHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2561075.png)
![N-(1-cyano-1-methylethyl)-2-[(3-ethynylphenyl)[(methylcarbamoyl)methyl]amino]-N-methylacetamide](/img/structure/B2561078.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2561083.png)
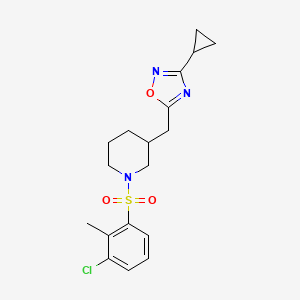
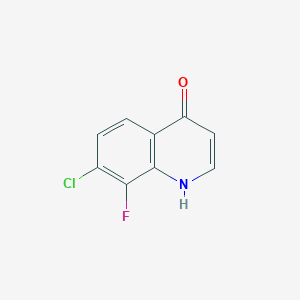
![(2S)-N-Methyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B2561087.png)
![(E)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2561089.png)

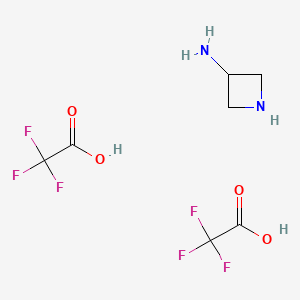
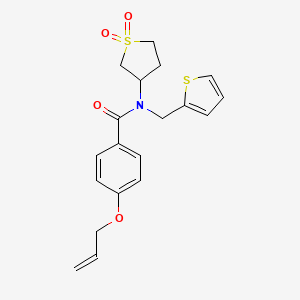
![(8-methyl-2-oxo-3-(m-tolylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl butyrate](/img/structure/B2561093.png)

